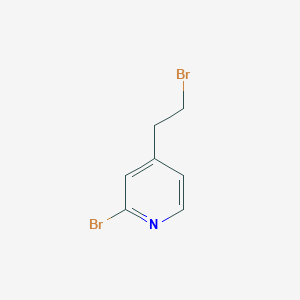

2-Bromo-4-(2-bromoethyl)pyridine

Beschreibung

2-Bromo-4-(2-bromoethyl)pyridine is a brominated pyridine derivative featuring two bromine atoms at distinct positions: one at the pyridine ring’s 2-position and another on an ethyl substituent at the 4-position.

Eigenschaften

IUPAC Name |

2-bromo-4-(2-bromoethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c8-3-1-6-2-4-10-7(9)5-6/h2,4-5H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRDOVNZORAWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of 2-Bromo-4-(2-bromoethyl)pyridine typically begins with 2-bromopyridine.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the ethyl group.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atoms at positions 2 (aryl bromide) and 4 (bromoethyl group) undergo nucleophilic substitution under distinct conditions:

Key Observations :

-

The aryl bromide (position 2) participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with arylboronic acids .

-

The bromoethyl group (position 4) shows higher reactivity in polar aprotic solvents like DMF due to enhanced leaving-group ability .

Cross-Coupling Reactions

The aryl bromide undergoes Suzuki-Miyaura coupling to form biaryl derivatives:

Regioselectivity : Electron-withdrawing substituents on the boronic acid enhance coupling efficiency at the aryl bromide site .

Elimination and Functionalization

The bromoethyl group undergoes elimination or oxidation:

| Reaction Type | Reagents | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Elimination | DBU, CH₃CN, 70°C | - | 4-Vinyl-2-bromopyridine | 82% | |

| Oxidation | KMnO₄, H₂O, 0°C | - | 4-(2-Carboxyethyl)-2-bromopyridine | 45% |

Mechanistic Insight : Elimination proceeds via an E2 mechanism, forming a conjugated vinylpyridine system .

Sequential Functionalization

The dual reactivity allows stepwise modifications:

Example Pathway :

-

Suzuki Coupling at position 2:

-

Nucleophilic Substitution at position 4:

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

2-Bromo-4-(2-bromoethyl)pyridine is characterized by its bromoethyl substituent on the pyridine ring. Its synthesis typically involves nucleophilic substitution reactions, allowing for the introduction of various functional groups that enhance its reactivity and utility in further chemical transformations. Recent studies have optimized synthetic pathways to improve yields and reduce the use of hazardous reagents.

Biological Properties

Research has indicated that this compound exhibits significant antimicrobial and anticancer properties:

- Antimicrobial Activity : The compound has shown effectiveness against a range of pathogenic microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans .

- Anticancer Activity : Preliminary studies suggest that it can inhibit the growth of various cancer cell lines, indicating potential as a therapeutic agent .

Synthesis of Bioactive Compounds

This compound serves as a key intermediate in synthesizing biologically active compounds. Its derivatives are being explored for their potential as anticancer and antimicrobial agents. For instance, its application in creating novel bromopyrimidine analogs has been documented, which demonstrated promising biological activities .

Organometallic Chemistry

The compound is used to prepare organometallic complexes that have applications in catalysis. These complexes can facilitate various chemical reactions, enhancing efficiency in synthetic processes .

Materials Science

In materials science, this compound's ability to form stable complexes makes it suitable for developing new materials with unique properties. Research is ongoing to explore its role in creating advanced electronic materials and coatings .

Case Study 1: Anticancer Research

A study investigated the anticancer effects of derivatives synthesized from this compound on several human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell proliferation, suggesting that modifications to the compound can enhance its efficacy against cancer .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, particularly against resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Wirkmechanismus

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Features

The reactivity and applications of brominated pyridines are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis:

Key Observations :

- Electrophilicity : The 2-bromo substituent in all compounds is activated for nucleophilic aromatic substitution (SNAr), but the 4-position substituent modulates reactivity. For example, electron-withdrawing groups (e.g., -CF3) enhance electrophilicity at C2-Br, while alkyl groups (e.g., -CH2CH2Br) may offer additional reaction sites .

- Bifunctionality : Compounds like this compound and 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine allow sequential functionalization, useful in multistep syntheses .

Physical Properties and Stability

- Boiling Points : Bromoethyl derivatives likely have higher boiling points than methyl or cyclopropyl analogs due to increased molecular weight and polarity. For example, 2-Bromo-4-(difluoromethyl)pyridine has a predicted boiling point of 243°C .

- Storage Stability: Brominated compounds are typically stored at low temperatures (e.g., -20°C) to prevent decomposition, as noted for 2-Bromo-4-(trifluoromethyl)pyridine .

Biologische Aktivität

2-Bromo-4-(2-bromoethyl)pyridine is an organic compound with the molecular formula C7H7Br2N and a molecular weight of 264.95 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.

The synthesis of this compound typically begins with 2-bromopyridine, followed by bromination using reagents such as bromine or N-bromosuccinimide (NBS). The reaction conditions are crucial for ensuring selective bromination, often utilizing catalysts like iron or aluminum bromide.

Reaction Pathways

The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : Leading to derivatives like pyridine N-oxides.

- Reduction Reactions : Resulting in compounds like 2-ethyl-4-bromopyridine.

Biological Activity

Research indicates that this compound exhibits several biological activities, which are summarized below:

Antimicrobial Activity

Studies have shown that pyridine derivatives, including this compound, possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing selective activity against pathogens such as Chlamydia and Neisseria meningitidis. These compounds have been identified as potential leads for developing new antibiotics .

Antithrombotic Activity

In a study evaluating the anti-thrombolytic properties of pyridine derivatives, it was found that certain modifications to the pyridine structure enhanced their activity against clot formation. While specific data on this compound is limited, its structural similarities suggest potential for similar effects .

The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that the compound may interact with specific molecular targets involved in bacterial cell wall synthesis and thrombus formation. Further research is needed to elucidate these pathways fully.

Case Studies and Research Findings

Several studies have explored the biological implications of pyridine derivatives:

- Antichlamydial Activity : New compounds based on pyridine scaffolds demonstrated selective activity against Chlamydia, indicating that structural modifications could enhance efficacy against this pathogen .

- Pharmacological Evaluation : In a study assessing a library of novel compounds, some pyridine derivatives exhibited significant antibacterial activity, suggesting that further exploration of similar structures could yield promising therapeutic agents .

- Biochemical Studies : Investigations into the interaction of pyridine derivatives with biological targets have provided insights into their potential roles in drug development and biochemical applications .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-Bromopyridine | C5H5BrN | Used as a building block in organic synthesis |

| 4-Bromomethylpyridine | C6H6BrN | Exhibits moderate antimicrobial activity |

| 2-Bromo-4-(bromomethyl)pyridine | C6H5Br2N | Potentially more reactive due to dual bromine substitution |

Q & A

Q. What are the optimal synthetic routes for 2-bromo-4-(2-bromoethyl)pyridine, and how can reaction conditions be optimized for regioselectivity?

The compound is typically synthesized via bromination of a pyridine precursor. For example, bromination of 4-(2-bromoethyl)pyridine using bromine or N-bromosuccinimide (NBS) in acetic acid under controlled temperatures (e.g., 0–40°C) ensures selective substitution at the 2-position of the pyridine ring . Optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of brominating agent) to minimize di-brominated byproducts. Solvent polarity and catalyst selection (e.g., FeBr₃ for enhanced electrophilic substitution) also influence regioselectivity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- ¹H NMR : The pyridine proton at the 3-position appears as a singlet (~δ 8.5 ppm), while the ethyl group protons split into a triplet (CH₂Br, δ 3.4–3.6 ppm) and a quartet (CH₂-pyridine, δ 2.8–3.0 ppm).

- ¹³C NMR : The brominated carbons (C-2 and ethyl-CH₂Br) resonate at ~120–130 ppm and ~35–40 ppm, respectively.

- IR : Stretching frequencies for C-Br bonds appear at 550–650 cm⁻¹ . Purity is validated by integrating peak areas and comparing with theoretical splitting patterns.

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is moisture-sensitive due to its bromoethyl group. Storage under inert gas (N₂/Ar) at –20°C in amber vials minimizes hydrolysis. Degradation products (e.g., 4-vinylpyridine) can be detected via GC-MS after prolonged exposure to humidity .

Advanced Research Questions

Q. How does steric hindrance influence the reactivity of this compound in cross-coupling reactions?

The ethyl group introduces steric bulk, affecting ligand coordination in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational modeling (DFT) shows that the ethyl chain increases the activation energy for oxidative addition by ~5–10 kJ/mol compared to non-substituted analogs. Experimental validation involves comparing reaction yields using bulky (e.g., SPhos) vs. smaller ligands (e.g., PPh₃). For example, Suzuki coupling with phenylboronic acid yields 60–70% with SPhos vs. 40–50% with PPh₃ .

Q. What strategies mitigate competing elimination pathways during nucleophilic substitution reactions?

The β-bromoethyl group is prone to elimination under basic conditions, forming 4-vinylpyridine. To suppress this:

- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Employ mild bases (e.g., K₂CO₃) at ≤60°C.

- Monitor reaction progress via ¹H NMR to detect vinyl proton signals (δ 5.5–6.5 ppm) .

Q. How can computational methods predict the regioselectivity of electrophilic aromatic substitution (EAS) in brominated pyridine derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify electron-rich sites. For this compound, the 5-position of the pyridine ring shows higher electron density due to the inductive effect of the ethyl group, making it susceptible to further electrophilic attack. Experimental validation via bromination at varying temperatures confirms theoretical predictions .

Key Challenges and Contradictions

- Synthetic Yield vs. Purity : Higher brominating agent equivalents improve yield but increase di-brominated impurities. A balance is achieved via gradient chromatography .

- Solvent Polarity : DMSO enhances reaction rates but complicates purification. Alternatives like THF offer trade-offs in solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.